(E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Description
(E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a thiophene ring and a nitroaniline moiety
Properties
IUPAC Name |
(E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-12(13-2-1-9-19-13)7-8-14-10-3-5-11(6-4-10)15(17)18/h1-9,14H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDRQDTNOYKEU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 4-nitroaniline with a thiophene derivative. One common method involves the reaction of 4-nitroaniline with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Reduction: 3-(4-aminoanilino)-1-thiophen-2-ylprop-2-en-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-nitroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(4-nitroanilino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-3-(4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one imparts unique electronic properties, making it potentially useful in the development of materials for electronic applications. Additionally, the nitro group can be reduced to an amino group, providing a versatile functional group for further chemical modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
